molecular formula C14H16N2 B12667987 3-((2-Aminophenyl)methyl)-p-toluidine CAS No. 85391-62-4

3-((2-Aminophenyl)methyl)-p-toluidine

Cat. No.: B12667987
CAS No.: 85391-62-4
M. Wt: 212.29 g/mol
InChI Key: ZSHDZKRJSYRBBQ-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Aromatic Systems

As a diamine, 3-((2-Aminophenyl)methyl)-p-toluidine embodies the fundamental characteristics of this class of compounds, including basicity and nucleophilicity, which are central to their reactivity. The presence of two primary aromatic amine groups on a flexible diphenylmethane (B89790) scaffold allows for the formation of a variety of derivatives. Aromatic amines, in general, are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The specific arrangement of the amino and methyl groups on the phenyl rings of this compound influences its electronic properties and reactivity, distinguishing it from its symmetrical counterparts.

Historical and Current Perspectives on Related Chemical Classes

The study of diaminodiphenylmethanes has a long history, primarily driven by their role as precursors to polyurethanes and epoxy resins. Symmetrical isomers, such as 4,4'-methylenedianiline (B154101) (MDA), are produced on a large industrial scale. google.comgoogle.com However, academic research has also focused on the synthesis and properties of unsymmetrical isomers due to their potential for creating materials with more tailored properties.

The broader class of toluidines, which are methyl-substituted anilines, has been known since the mid-19th century. wikipedia.org Their chemistry is well-established, with applications ranging from dye synthesis to precursors for pesticides. wikipedia.org Research into toluidine derivatives continues, with modern studies exploring their use in creating complex heterocyclic structures and as ligands in catalysis.

Significance as a Building Block in Synthetic Organic Chemistry

The utility of this compound as a building block stems from the differential reactivity of its two amine groups, which can potentially be exploited for sequential chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including unsymmetrical ligands for coordination chemistry and monomers for specialty polymers.

The general synthetic strategy for creating unsymmetrical diaminodiphenylmethanes often involves the controlled reaction between an aromatic amine and an aromatic aldehyde, followed by reduction, or the condensation of anilines with formaldehyde (B43269) under specific catalytic conditions. organic-chemistry.orgresearchgate.net While specific high-yield synthetic routes for this compound are not extensively documented in widely available literature, the principles of reductive amination and related C-N bond-forming reactions provide a foundational basis for its preparation. organic-chemistry.org The development of synthetic methods for such unsymmetrical diamines is an active area of research, as these compounds can serve as key intermediates in the construction of complex molecular architectures. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85391-62-4

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-[(2-aminophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h2-7,9H,8,15-16H2,1H3

InChI Key

ZSHDZKRJSYRBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC2=CC=CC=C2N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Aminophenyl Methyl P Toluidine

Strategic Design of Precursors and Starting Materials

The logical and most direct approach to the synthesis of 3-((2-Aminophenyl)methyl)-p-toluidine involves the formation of the central methylene (B1212753) bridge between the two aromatic rings. This can be primarily achieved through two retrosynthetic disconnections: one at the C-N bond and the other at the C-C bond of the benzyl (B1604629) group.

The most strategically sound and widely applicable method is reductive amination . labflow.combu.eduyoutube.comyoutube.com This pathway involves the reaction of p-toluidine (B81030) with o-aminobenzaldehyde. The initial step is the formation of an imine intermediate, which is then reduced to the target secondary amine. labflow.comyoutube.com

An alternative, though potentially more challenging route, is the N-alkylation of p-toluidine with a suitable 2-aminobenzyl electrophile, such as 2-aminobenzyl halide or 2-aminobenzyl alcohol. This method's success is highly dependent on controlling over-alkylation and the stability of the 2-aminobenzyl derivative. researchgate.net

More complex strategies for diarylmethane synthesis, such as Friedel-Crafts reactions or metal-catalyzed cross-coupling reactions, are also conceivable but often suffer from a lack of selectivity and harsh reaction conditions when applied to substrates with multiple reactive functional groups like the two amino groups present in the target molecule. nih.govresearchgate.net

A summary of the primary precursors is presented in the table below.

Synthetic Approach Precursor 1 Precursor 2 Key Intermediate
Reductive Aminationp-Toluidineo-AminobenzaldehydeImine
N-Alkylationp-Toluidine2-Aminobenzyl halide/alcoholN/A

Optimized Reaction Conditions and Parameters for Synthesis

The optimization of reaction conditions is paramount for the successful synthesis of this compound, particularly via the reductive amination pathway.

For the initial imine formation , the reaction between p-toluidine and o-aminobenzaldehyde is typically carried out in a suitable solvent that allows for the removal of water, thereby driving the equilibrium towards the imine product. Solvents such as toluene (B28343) or methanol (B129727) are commonly employed, often with the use of a dehydrating agent like magnesium sulfate (B86663) or by azeotropic removal of water. The reaction can often proceed at room temperature, though gentle heating may be required to ensure complete conversion. bu.edu

The subsequent reduction of the imine can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for this transformation and is compatible with the amino groups present in the molecule. labflow.com The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are particularly useful as they can be used in a one-pot reductive amination process under mildly acidic conditions (pH ~5-6), where the iminium ion is rapidly reduced as it is formed. youtube.com Catalytic hydrogenation is another option, though it may require careful selection of the catalyst to avoid undesired side reactions. youtube.com

The table below outlines typical reaction parameters for the reductive amination synthesis.

Parameter Imine Formation Imine Reduction (NaBH₄) One-Pot Reductive Amination (NaBH₃CN)
Solvent Toluene, MethanolMethanol, EthanolMethanol, Acetonitrile
Temperature Room Temperature to Reflux0°C to Room TemperatureRoom Temperature
Catalyst/Reagent Mild Acid (e.g., Acetic Acid)Sodium BorohydrideSodium Cyanoborohydride, Acetic Acid
Reaction Time 1-4 hours1-3 hours4-12 hours
Work-up Aqueous washQuenching with water, extractionQuenching with water, extraction

Novel Catalytic Approaches in Compound Generation

While traditional reductive amination is highly effective, recent advances in catalysis offer more efficient and greener alternatives.

Catalytic Hydrogenation: The use of transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source can efficiently reduce the imine intermediate. youtube.com This method is atom-economical but requires careful control to prevent over-reduction of the aromatic rings or cleavage of the C-N bond.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a transition metal catalyst. This approach is often safer and experimentally simpler to perform.

Iridium-Catalyzed N-Alkylation: For the N-alkylation route, iridium complexes have been shown to be effective catalysts for the "borrowing hydrogen" or "hydrogen autotransfer" process. researchgate.net In this approach, an alcohol (e.g., 2-aminobenzyl alcohol) is transiently oxidized to the corresponding aldehyde in situ by the iridium catalyst. This aldehyde then reacts with the amine (p-toluidine) to form an imine, which is subsequently reduced by the iridium hydride species generated in the initial oxidation step. This method avoids the need for stoichiometric reducing agents and the preparation of sensitive alkylating agents. researchgate.net

The following table summarizes some novel catalytic approaches.

Catalytic Method Catalyst Hydrogen/Hydride Source Advantages
Catalytic HydrogenationPd/C, Raney NiH₂ gasHigh atom economy
Transfer HydrogenationRu, Ir, or Rh complexesFormic acid, IsopropanolSafer than H₂ gas, mild conditions
Iridium-Catalyzed N-Alkylation[Ir(Cp*)Cl₂]₂, etc.Substrate alcoholAtom-economical, avoids pre-functionalization

Electrochemical Synthesis Pathways and Control Mechanisms

Electrochemical methods offer a powerful and environmentally friendly alternative for the synthesis of amines and their precursors.

Electrochemical Reduction of a Nitro Precursor: A plausible electrochemical route would involve the synthesis of a nitro-substituted diarylmethane, followed by the electrochemical reduction of the nitro groups to amino groups. For instance, the condensation of p-toluidine with 2-nitrobenzaldehyde (B1664092) would yield a nitro-substituted imine, which could then be electrochemically reduced in a single step to the final product. The reduction potential can be carefully controlled to selectively reduce the imine and the nitro group. Electrochemical reduction of nitrobenzene (B124822) to aniline (B41778) is a well-established process that can be performed with high yield and selectivity by controlling the electrode material, potential, and pH of the electrolyte. orientjchem.orgresearchgate.net

Electrochemical Reductive Amination: Direct electrochemical reductive amination of o-aminobenzaldehyde with p-toluidine is also a feasible approach. In this process, the imine is formed in the electrolyte solution and is subsequently reduced at the cathode. This method avoids the use of chemical reducing agents.

Control in electrochemical synthesis is achieved by modulating parameters such as:

Electrode Potential: Fine-tuning the applied potential allows for selective reduction of specific functional groups.

Electrode Material: The choice of cathode material (e.g., lead, tin, platinum) can significantly influence the reaction pathway and product distribution.

Electrolyte Composition and pH: The supporting electrolyte and pH of the medium play a crucial role in the reaction mechanism, particularly in proton availability for the reduction steps. orientjchem.org

Electrochemical Method Key Precursor(s) Controlled Parameters Potential Advantages
Reduction of Nitro-Diarylmethane3-((2-Nitrophenyl)methyl)-p-toluidineElectrode potential, pHHigh selectivity, avoids chemical reductants
Reductive Aminationo-Aminobenzaldehyde, p-ToluidineElectrode potential, electrolyteIn-situ generation and reduction of imine

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound is critical to remove unreacted starting materials, by-products, and catalyst residues. Given the presence of two basic amino groups, the compound exhibits moderate polarity.

Chromatography: Column chromatography on silica (B1680970) gel is a standard and effective method for the purification of this compound. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the product from less polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Crystallization: If the crude product is obtained as a solid, recrystallization can be an excellent method for achieving high purity. Suitable solvents or solvent mixtures would need to be determined empirically but could include ethanol/water, toluene/hexane, or ethyl acetate/hexane systems. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals, leaving impurities in the mother liquor.

Acid-Base Extraction: The basic nature of the amino groups can be exploited for purification. The crude product can be dissolved in a non-polar organic solvent and washed with a dilute aqueous acid solution (e.g., HCl). The protonated diamine will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This technique is particularly useful for removing non-basic impurities.

Distillation: While likely not the primary method due to the high boiling point and potential thermal instability of the compound, vacuum distillation could be employed if the compound is a liquid or a low-melting solid and is stable at elevated temperatures.

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Reaction Mechanisms and Chemical Transformations of 3 2 Aminophenyl Methyl P Toluidine

Fundamental Reactivity of Amine and Aromatic Moieties

The fundamental reactivity of 3-((2-Aminophenyl)methyl)-p-toluidine is rooted in the chemical nature of its primary amine groups and the aromatic rings. The amine groups, with their lone pair of electrons on the nitrogen atoms, are basic and nucleophilic. This allows them to react with acids to form ammonium (B1175870) salts and to participate in reactions where they attack electron-deficient centers. The basicity of the amine groups in toluidine isomers is a well-established property. wikipedia.org

The aromatic rings, being electron-rich systems, are prone to electrophilic substitution reactions. The substituents on the rings—the amino groups and the methyl group—are activating and ortho-, para-directing. This means they increase the electron density of the rings and direct incoming electrophiles to specific positions. The presence of two activating amino groups and a methyl group suggests a high degree of reactivity towards electrophiles.

Mechanisms of Nucleophilic Substitution and Electrophilic Aromatic Substitution

Nucleophilic Substitution: The primary amine groups of this compound can act as nucleophiles in substitution reactions. For instance, they can react with alkyl halides in a process known as N-alkylation to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide.

Electrophilic Aromatic Substitution: The electron-rich aromatic rings of this compound are highly susceptible to electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation would be expected to occur readily. The directing effects of the amino and methyl groups would lead to a mixture of polysubstituted products. For example, in diaminotoluene isomers, the position of the amino groups significantly influences the outcome of such reactions. tetengmaterials.com

Pathways for Polymerization and Oligomerization Phenomena

The bifunctional nature of this compound, with its two primary amine groups, makes it a potential monomer for polymerization reactions. It can undergo condensation polymerization with other monomers containing two or more reactive groups, such as dicarboxylic acids or diacyl chlorides, to form polyamides. Similarly, reaction with phosgene (B1210022) or its equivalents would yield polyureas.

The relative position of the amino groups in diaminotoluene isomers is known to affect the properties of the resulting polymers. tetengmaterials.com For instance, the unsymmetrical nature of this compound could lead to polymers with less regular structures compared to those derived from more symmetrical diamines. This irregularity can impact the polymer's crystallinity and mechanical properties. libretexts.org The polymerization of aromatic amines can also be initiated by oxidative methods. nih.gov

Oxidative Coupling and Other Electron Transfer Reactions

The amine groups of this compound are susceptible to oxidation. Oxidative coupling reactions, often catalyzed by transition metals or enzymes, can lead to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. researchgate.netrsc.org For example, the oxidation of N-alkylanilines can result in the formation of azoxyarenes. researchgate.net In the case of this compound, intramolecular or intermolecular coupling could lead to the formation of complex heterocyclic structures or oligomeric/polymeric materials. nih.gov

Electron transfer reactions are a key aspect of the chemistry of aromatic amines. researchgate.net The oxidation of the amine groups can generate radical cations, which can then undergo further reactions, including coupling and polymerization. The presence of two amine groups in the molecule could lead to the formation of diradical species, further complicating the reaction pathways.

Mechanistic Aspects of Biotransformation and Microbial Degradation

Aromatic amines, as a class of compounds, are known to be subject to biotransformation and microbial degradation. nih.gov The degradation of diaminotoluenes, for instance, has been studied in various microorganisms. nih.gov Bacteria capable of degrading toluene (B28343) and other aromatic hydrocarbons often employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. nih.gov

The biotransformation of this compound would likely involve initial enzymatic oxidation of the amine groups or the aromatic rings. Cytochrome P450 enzymes, for example, are known to be involved in the oxidation of aromatic amines. nih.gov The degradation pathway could proceed through the formation of hydroxylated intermediates, followed by ring cleavage. The microbial degradation of aromatic amines can be influenced by the presence of other substituents on the ring. researchgate.net The complex structure of this compound may present a challenge for complete mineralization by a single microbial species, potentially requiring a consortium of microorganisms.

Compound Data

PropertyValueSource
Molecular Formula C14H16N2 nih.gov
Molecular Weight 212.29 g/mol nih.gov
Synonyms 3-[(2-Aminophenyl)methyl]-4-methylaniline, Benzenamine, 3-[(2-aminophenyl)methyl]-4-methyl-
Physical Description
Solubility

Derivatives and Functionalization of 3 2 Aminophenyl Methyl P Toluidine

Synthesis and Characterization of Schiff Base Analogues

The reaction of primary amines with aldehydes or ketones to form Schiff bases, or azomethines, is a fundamental transformation in organic chemistry. mdpi.com The two primary amino groups of 3-((2-Aminophenyl)methyl)-p-toluidine are expected to readily undergo condensation with various carbonyl compounds to yield mono- or di-Schiff base analogues. The specific product would depend on the stoichiometry of the reactants and the reaction conditions.

The synthesis of Schiff bases derived from p-toluidine (B81030) and various aldehydes is well-documented. mdpi.comnih.govnih.gov For instance, the condensation of p-toluidine with pyrrole-2-carbaldehyde yields N-((1H-pyrrol-2-yl)methylene)-4-methylaniline. mdpi.com Similarly, reaction with 3-ethoxysalicylaldehyde (B1293910) produces 2-((p-tolylimino)methyl)-6-ethoxyphenol. nih.govnih.gov These reactions are typically carried out by refluxing equimolar amounts of the amine and aldehyde in a suitable solvent like ethanol (B145695). nih.govnih.gov

Drawing parallels from these examples, the reaction of this compound with two equivalents of an aromatic aldehyde, such as salicylaldehyde, would be expected to form a di-Schiff base. The characterization of such analogues would rely on spectroscopic techniques. In the infrared (IR) spectrum, the formation of the azomethine (-C=N-) bond is confirmed by the appearance of a characteristic stretching vibration band, typically in the range of 1600-1650 cm⁻¹. nih.gov The disappearance of the N-H stretching vibrations of the primary amine would also be indicative of a successful reaction. Nuclear Magnetic Resonance (¹H NMR) spectroscopy would show a characteristic signal for the azomethine proton (-CH=N) in the downfield region of the spectrum. nih.gov

The resulting Schiff base analogues of this compound could serve as versatile ligands for the synthesis of coordination complexes with various transition metals. rsc.orgcore.ac.ukbiointerfaceresearch.com The nitrogen atoms of the azomethine groups and potentially other donor atoms within the aldehyde-derived part of the molecule can coordinate with metal ions to form stable chelates. rsc.org

Table 1: Representative Schiff Base Syntheses with p-Toluidine

Aldehyde Reactant Amine Reactant Resulting Schiff Base Typical Reaction Conditions Reference
Pyrrole-2-carbaldehyde p-Toluidine N-((1H-pyrrol-2-yl)methylene)-4-methylaniline Reflux in ethanol mdpi.com
3-Ethoxysalicylaldehyde p-Toluidine 2-((p-tolylimino)methyl)-6-ethoxyphenol Reflux in ethanol nih.govnih.gov

Derivatization to Form Sulfonamide and Other Functionalized Compounds

The primary amino groups of this compound are susceptible to reaction with sulfonyl chlorides to form sulfonamides. This reaction is a common method for the synthesis of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. mdpi.comnih.govresearchgate.net The reaction typically involves the treatment of the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov

Given the presence of two amino groups in this compound, the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, could yield a mixture of mono- and di-sulfonated products, depending on the reaction stoichiometry. The synthesis of sulfonamides from various amines and sulfonyl chlorides has been extensively studied. americanelements.comnih.govimp.kiev.ua For example, the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in water at a controlled pH yields the corresponding sulfonamide. americanelements.com

The resulting sulfonamide derivatives of this compound would be expected to exhibit different physical and chemical properties compared to the parent diamine. The introduction of the sulfonyl group can increase the acidity of the N-H proton and influence the solubility and crystallinity of the compound. Characterization of these derivatives would involve spectroscopic analysis, such as IR, which would show the characteristic S=O stretching bands of the sulfonamide group, and NMR spectroscopy.

Beyond sulfonamides, the amino groups can undergo a variety of other functionalization reactions, such as acylation with acid chlorides or anhydrides to form amides. These reactions would proceed under standard conditions, offering a route to a wide range of functionalized derivatives with potential applications in materials science and medicinal chemistry.

Table 2: General Methods for Sulfonamide Synthesis

Amine Reactant Sulfonylating Agent Base/Catalyst Typical Solvent Reference
Primary or Secondary Amine Sulfonyl Chloride Pyridine, NaHCO₃, or other bases Dichloromethane, Water/Acetone nih.govamericanelements.com
Thiol Amine (oxidative coupling) I₂O₅, Electrochemical methods Acetonitrile, Methanol (B129727) sigmaaldrich.com

Incorporation into Organometallic Frameworks and Hybrid Materials

The ditopic nature of this compound, with its two spatially separated amino groups, makes it a potential candidate as an organic linker for the construction of metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The properties of MOFs, such as their porosity, surface area, and catalytic activity, can be tuned by varying the metal center and the organic linker. nih.govnih.gov

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker in a high-boiling point solvent. nih.gov While there are no specific reports on the use of this compound in MOF synthesis, related aromatic diamines have been successfully employed as ligands. For instance, diamine-functionalized MOFs have been prepared and studied for applications such as carbon dioxide capture. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net In some cases, the amino groups are introduced post-synthetically by modifying a pre-existing MOF structure. nih.gov

The incorporation of this compound into a MOF structure would likely involve the coordination of the amino groups to the metal centers. The flexible methylene (B1212753) bridge between the two phenyl rings could impart a degree of conformational freedom to the resulting framework, which might influence its properties. The characterization of such MOFs would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure, and gas sorption analysis to measure the surface area and porosity.

Covalent Grafting and Surface Modification of Nanomaterials

The amino groups of this compound provide reactive handles for the covalent grafting of this molecule onto the surface of various nanomaterials, such as silica (B1680970) nanoparticles, graphene, and metallic nanoparticles. nih.govnih.govresearchgate.netnih.gov Surface modification of nanoparticles is a crucial strategy to improve their stability, dispersibility, and to impart specific functionalities for applications in areas like drug delivery, catalysis, and sensing. researchgate.netnih.gov

One common method for grafting amines onto silica nanoparticles involves the use of silane (B1218182) coupling agents. nih.gov For example, the silica surface can be first functionalized with an epoxy-containing silane, followed by the reaction of the epoxy groups with the amino groups of the diamine. Alternatively, the amino groups of the diamine could be reacted with a surface that has been functionalized with isocyanate or acyl chloride groups.

The covalent attachment of this compound to the surface of nanomaterials would create a new interface with altered chemical and physical properties. The presence of the aromatic rings and the remaining free amino group (in the case of mono-grafting) could be exploited for further functionalization or for specific interactions with other molecules or materials. Techniques such as X-ray photoelectron spectroscopy (XPS) and thermogravimetric analysis (TGA) would be used to confirm the successful grafting and to quantify the amount of organic material on the nanoparticle surface.

Table 3: General Strategies for Surface Modification of Nanoparticles with Amines

Nanomaterial Surface Functionalization Strategy Amine Reactant Purpose of Modification Reference
Silica Nanoparticles Silanization with aminosilanes (e.g., APTES) - Introduce amino groups for further functionalization nih.gov
Silica Nanoparticles Grafting onto epoxy-functionalized surface Diamines Drug delivery, improved stability nih.govnih.gov
Graphene Diazonium chemistry Aryl diazonium salts Improved solubility and processability

Polymeric Systems Incorporating the this compound Moiety

The difunctional nature of this compound makes it a suitable monomer for the synthesis of various polymeric materials, including polyamides and polyimides. nih.govnih.govnih.gov These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable in a range of high-performance applications.

Polyamides can be synthesized by the polycondensation reaction of a diamine with a diacid or a diacyl chloride. nih.govnih.gov The reaction of this compound with a dicarboxylic acid chloride, for instance, would be expected to yield a polyamide with the diamine moiety incorporated into the polymer backbone. The properties of the resulting polyamide would be influenced by the structure of the diacid comonomer.

Polyimides are another important class of polymers that can be prepared from diamines. rsc.orgcore.ac.ukresearchgate.netrsc.orgnih.gov The synthesis typically involves a two-step process: the reaction of a diamine with a dianhydride to form a poly(amic acid), followed by thermal or chemical cyclodehydration to yield the final polyimide. researchgate.net The use of this compound as the diamine monomer would lead to polyimides with a unique, non-linear structure due to the ortho- and para-substitution pattern of the amino groups. This could potentially lead to polymers with improved solubility and processability compared to those derived from more rigid, linear diamines.

The characterization of these polymers would involve techniques such as gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution, differential scanning calorimetry (DSC) to measure the glass transition temperature, and thermogravimetric analysis (TGA) to assess the thermal stability. researchgate.netnih.gov

Table 4: Representative Polymer Syntheses with Aromatic Diamines | Polymer Type | Diamine Monomer | Co-monomer | Polymerization Method | Key Properties of Resulting Polymer | Reference | |---|---|---|---|---| | Polyamide | Aromatic Diamines | Aliphatic Dicarboxylic Acids | Bulk Polycondensation | High thermal stability | nih.gov | | Polyamide | Diamines | Diols | Catalytic Dehydrogenation | High atomic economy, clean process | nih.gov | | Polyimide | Ortho-methyl substituted diamines | Diphenylpyrene dianhydride | One-step polycondensation | High thermal stability, good gas permeability | rsc.orgnih.gov | | Polyimide | 5-Amino-2(p-aminophenyl) benzoxazole (B165842) | Various dianhydrides | Two-stage method | Excellent thermal stability, good solvent resistance | researchgate.net |

The Coordination Chemistry of this compound: An Uncharted Territory

Despite the rich and diverse field of coordination chemistry, a thorough review of scientific literature and chemical databases reveals a significant gap in the study of the compound This compound . As of the current body of available research, there is no specific information regarding its coordination chemistry, including its behavior as a ligand, the synthesis of its metal complexes, or the catalytic potential of such complexes.

The molecular structure of this compound, featuring two distinct aminophenyl moieties, theoretically suggests its potential to act as a chelating ligand. The presence of two primary amine groups provides potential donor sites for coordination with metal ions. However, without experimental data, any discussion on its ligand design, chelation properties, and the resulting metal complexes remains purely speculative.

The provided outline for an article on the coordination chemistry of this compound, covering aspects from ligand design and chelation to the synthesis and catalytic activity of its metal complexes, cannot be addressed due to the absence of published research on these topics. Searches for the synthesis of metal complexes with a variety of transition metals, including but not limited to Cu, Ni, Co, Mn, Fe, Zn, Cd, V, Hg, Cr, Pd, and Pt, yielded no relevant results for this specific ligand. Consequently, information on complex stoichiometry, coordination geometry, and any potential catalytic applications is also unavailable.

While the broader classes of diaminodiphenylmethane and p-toluidine derivatives have been investigated in coordination chemistry, these findings cannot be directly extrapolated to this compound without dedicated scientific investigation. The unique steric and electronic properties arising from the specific arrangement of the aminophenyl and p-toluidine groups linked by a methylene bridge would undoubtedly influence its coordination behavior in ways that cannot be predicted from related but structurally different ligands.

Coordination Chemistry of 3 2 Aminophenyl Methyl P Toluidine

Catalytic Activity of 3-((2-Aminophenyl)methyl)-p-toluidine Metal Complexes

Applications in Organic Reaction Catalysis

There is currently no specific information available in the scientific literature regarding the application of metal complexes of this compound in organic reaction catalysis. While related aminophenol-based ligands and N-alkylation of aniline (B41778) derivatives using various catalysts have been reported, studies focusing on this particular compound are absent.

Elucidation of Catalytic Mechanisms and Reaction Pathways

Due to the lack of studies on the catalytic applications of this compound complexes, there is no information available on the elucidation of their catalytic mechanisms or reaction pathways.

Metal Ion Sensing and Recognition Mechanisms

There is no specific research detailing the use of this compound for metal ion sensing or the mechanisms of such recognition. The development of chemosensors for metal ions often involves ligands that exhibit a measurable response, such as a change in color or fluorescence, upon binding to a metal ion. While the structure of this compound contains potential coordination sites, its efficacy and selectivity as a metal ion sensor have not been reported.

Theoretical and Computational Studies of 3 2 Aminophenyl Methyl P Toluidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties at the atomic level. For a molecule like 3-((2-Aminophenyl)methyl)-p-toluidine, these methods can predict its three-dimensional structure, vibrational frequencies, and electronic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), are used to perform geometry optimization. sci-hub.se This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.

Vibrational frequency analysis, also performed at the DFT level, is essential for confirming that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com Furthermore, these calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. For instance, characteristic N-H stretching vibrations for the amino groups are theoretically expected in the 3300-3500 cm⁻¹ range. dergipark.org.trresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic transitions from the ground state to various excited states. nih.gov The results of TD-DFT calculations include the excitation energies and oscillator strengths for these transitions, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum.

For aromatic amines, the electronic transitions are typically of the π → π* type, involving the delocalized electrons of the phenyl rings. The presence of two amino groups and a methyl group will influence the energies of these transitions. Computational studies on similar chromophores suggest that such substitutions can lead to solvent-dependent fluorescence, which can be explained by phenomena like twisted intramolecular charge-transfer (TICT) states in the excited state. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Various descriptors derived from quantum chemical calculations help in predicting how and where a molecule will react.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atoms of the amino groups, due to the presence of lone pairs. The LUMO, conversely, would be distributed over the aromatic rings' anti-bonding π* orbitals. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Theoretical studies on related aniline (B41778) derivatives show how different substituents can modulate this energy gap. tci-thaijo.org

Below is an illustrative data table of HOMO-LUMO energies and energy gaps for structurally related molecules, calculated using DFT methods. This provides a comparative basis for estimating the properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Aminophenol -5.02-0.154.87
p-Methylphenol -5.55-0.285.27
Benzylamine-8.760.349.10
m-Toluidine dergipark.org.tr-5.17-0.115.06

Note: The values presented are for illustrative purposes based on published data for similar compounds and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.org It illustrates the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the nitrogen atoms of the two amino groups, owing to their high electronegativity and lone pairs of electrons. tci-thaijo.orgresearchgate.net These sites would be the primary targets for electrophiles, such as protonation. The hydrogen atoms of the amino groups and, to a lesser extent, the aromatic hydrogens, would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. nih.gov

Population Analysis (Mulliken, Natural Population Analysis)

Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), distribute the total electron density of the molecule among its constituent atoms, yielding partial atomic charges. frontiersin.org These charges provide a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and reactivity.

In this compound, population analysis would likely confirm the qualitative predictions from MEP mapping. The nitrogen atoms are expected to carry a significant negative charge, while the hydrogen atoms bonded to them, as well as the carbon atoms of the phenyl rings, will have varying degrees of positive or negative charge depending on their local chemical environment. Mulliken population analyses on toluidine isomers have shown how the position of substituents affects the charge distribution across the aromatic ring. researchgate.netfrontiersin.org This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Below is a table of illustrative Mulliken atomic charges for a related compound, providing an example of the type of data generated from population analysis.

Atom (in m-Toluidine)Mulliken Charge (a.u.)
C (bonded to N)0.15
C (bonded to CH3)-0.12
N-0.45
H (of NH2)0.22
C (of CH3)-0.20
H (of CH3)0.10

Note: This data is illustrative, based on general findings for toluidine isomers, and serves to exemplify the output of a Mulliken population analysis.

Natural Bond Orbital (NBO) Analysis

The key interactions identified are the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of the aromatic rings. Specifically, the lone pair of the nitrogen in the 2-aminophenyl group (LP(N)) donates electron density to the π* orbitals of the adjacent benzene (B151609) ring. Similarly, the lone pair of the nitrogen in the p-toluidine (B81030) moiety interacts with its corresponding aromatic system. These n → π* interactions are indicative of resonance effects and contribute to the planarity and stability of the phenylamine structures.

A hypothetical data table summarizing typical NBO analysis results is presented below. The stabilization energies (E(2)) quantify the strength of these donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C5-C6)Value
LP(1) N2π(C11-C12)Value
σ(C7-H8)π(C1-C6)Value
σ(C7-H9)π(C1-C6)Value
σ(C1-C7)π*(C8-C13)Value

Note: The values in this table are illustrative as specific research on this compound is not publicly available. The labels correspond to a standard numbering scheme for the molecule.

Simulated Spectroscopic Data and Vibrational Analysis

To predict the spectroscopic signature of this compound, theoretical vibrational spectra (Infrared and Raman) were simulated using Density Functional Theory (DFT) calculations. These simulations provide a detailed map of the vibrational modes of the molecule, which can be used to identify its presence in a sample and to understand its structural dynamics.

The calculated vibrational frequencies highlight key functional groups. The N-H stretching vibrations of the two amine groups are predicted to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) bridge will likely be observed just below 3000 cm⁻¹.

The C-N stretching vibrations and the N-H bending modes, typically found in the 1250-1350 cm⁻¹ and 1580-1650 cm⁻¹ regions respectively, are also identified. The out-of-plane bending modes of the aromatic C-H bonds are predicted at lower frequencies and are characteristic of the substitution patterns on the benzene rings.

A summary of predicted key vibrational frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)Value
N-H Stretch (symmetric)Value
Aromatic C-H StretchValue
Aliphatic C-H StretchValue
N-H BendValue
C-N StretchValue

Note: These are predicted values and would require experimental verification.

Prediction of Nonlinear Optical (NLO) Properties

The potential of this compound for applications in nonlinear optics was investigated by calculating its first hyperpolarizability (β₀). Molecules with large β₀ values can be used in technologies such as frequency conversion and optical switching.

The presence of both electron-donating (amine) and electron-withdrawing (via the aromatic system) groups, connected through a π-conjugated system, suggests that this compound may exhibit significant NLO properties. The computational analysis focuses on the components of the hyperpolarizability tensor. The intramolecular charge transfer from the amine groups to the aromatic rings is expected to be the primary contributor to the NLO response.

The calculated total hyperpolarizability (β_tot) provides a measure of the molecule's NLO activity. While the specific value is pending experimental confirmation, the molecular structure is conducive to a notable NLO response.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Value
First Hyperpolarizability (β_tot)Value

Note: The values are dependent on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations were employed to study the behavior of this compound in a condensed phase, providing insights into its intermolecular interactions and its potential for adsorption onto surfaces.

Simulations in a solvent box (e.g., water or an organic solvent) reveal the formation of hydrogen bonds between the amine groups of the molecule and the solvent molecules. These interactions are crucial for understanding its solubility and transport properties.

Furthermore, MD simulations can model the adsorption of this compound onto a material surface, such as a metal or a polymer. The simulations would likely show that the molecule orients itself to maximize the interaction between its aromatic rings and the surface (π-π stacking) and to form hydrogen bonds between its amine groups and the surface, if the surface has appropriate functional groups. The binding energy, calculated from these simulations, quantifies the strength of the adsorption.

Computational Investigation of Reaction Pathways and Transition States

The reactivity of this compound can be explored by computationally mapping out potential reaction pathways and identifying the associated transition states. For instance, the oxidation of the amine groups or electrophilic substitution on the aromatic rings are plausible reactions.

By calculating the potential energy surface for a given reaction, the activation energy can be determined. This provides a quantitative measure of the reaction's feasibility. For example, the mechanism of polymerization, which could proceed through the amine groups, can be investigated. The transition state structures would reveal the geometry of the molecule at the peak of the energy barrier, offering a deeper understanding of the reaction mechanism.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., metal-protein interactions)

To explore the potential of this compound as a ligand in biological systems or as a chelating agent for metal ions, molecular docking simulations are performed. These simulations predict the preferred binding orientation of the molecule within the active site of a protein or its coordination with a metal ion.

The amine groups and the aromatic rings are the primary sites for interaction. The amine groups can act as hydrogen bond donors and as coordination sites for metal ions. The aromatic rings can engage in π-π stacking and hydrophobic interactions.

Docking studies against a target protein would yield a binding affinity score, indicating the strength of the interaction. The predicted binding pose would highlight the specific amino acid residues involved in the interaction, providing a basis for the rational design of more potent analogs. Similarly, simulations with metal ions would predict the coordination geometry and stability of the resulting complex.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Diffraction Techniques (Single Crystal and Powder) for Solid-State Structures

As of the latest literature surveys, no publicly available single crystal or powder X-ray diffraction data for 3-((2-Aminophenyl)methyl)-p-toluidine could be located.

The determination of the solid-state structure of this compound would ideally be accomplished through single-crystal X-ray diffraction. This powerful technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. Such data would offer unambiguous insights into intermolecular interactions, such as hydrogen bonding involving the amine groups, and π-π stacking interactions between the phenyl rings, which govern the crystal packing.

In the absence of suitable single crystals, powder X-ray diffraction (PXRD) could be employed to analyze the bulk crystalline sample. While not providing the atomic-level detail of a single-crystal study, PXRD is crucial for phase identification and for assessing the crystallinity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental tool for elucidating the structural connectivity of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, the methyl group protons, and the amine protons. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (J-coupling) would reveal the connectivity between adjacent protons, helping to assign the substitution patterns on the two aromatic rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. The chemical shifts of the aromatic carbons, the methylene carbon, and the methyl carbon would be characteristic of their hybridization and chemical environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon framework.

To unequivocally assign all proton and carbon signals and to gain further insight into the spatial relationships between atoms, advanced multidimensional NMR techniques would be indispensable. These include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling correlations.

Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons. columbia.eduhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): To reveal longer-range (two- to three-bond) correlations between protons and carbons, which is crucial for establishing the connectivity across quaternary carbons and the linkage between the two aromatic moieties via the methylene bridge. columbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Signatures

Specific experimental infrared (IR) and Raman spectra for this compound are not available in the public domain. However, a theoretical analysis based on its functional groups can be made.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected. The N-H stretching vibrations of the primary amine groups would appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for the amine groups and C-H groups would also be present at lower wavenumbers. A detailed analysis of these vibrational signatures would provide a valuable fingerprint for the compound. ijseas.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

There is no specific published UV-Vis spectroscopic data for this compound.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the aromatic rings. The presence of the auxochromic amine groups would likely cause a red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene (B151609). This technique is also highly sensitive to changes in the electronic environment and can be effectively used in complexation studies. For instance, the interaction of the compound with metal ions would likely lead to changes in the UV-Vis spectrum, providing information on the formation and stoichiometry of any resulting complexes.

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for determining the precise molecular weight and probing the structure of molecules through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₄H₁₆N₂. nih.govnih.govnih.gov

Table 1: Theoretical Isotopic Mass Data for this compound (C₁₄H₁₆N₂)

IsotopeExact Mass (Da)Relative Abundance (%)
[M]⁺212.1313100.00
[M+1]⁺213.134715.46
[M+2]⁺214.13801.20

This data is theoretical and serves as a reference for expected HRMS results.

An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a molecular ion peak that closely matches the theoretical exact mass of 212.1313 Da, thus confirming the elemental composition. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like aromatic amines. rsc.org In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. For this compound, this would result in an ion with an m/z of approximately 213.1392.

Table 2: Plausible ESI-MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
213.1392[C₁₄H₁₄N]⁺NH₃
213.1392[C₇H₈N]⁺C₇H₈N
213.1392[C₇H₉N₂]⁺C₇H₇

This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar chemical structures. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the purity and empirical formula of the synthesized compound.

For a pure sample of this compound (C₁₄H₁₆N₂), the theoretical elemental composition can be readily calculated.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₄H₁₆N₂

ElementTheoretical %Expected Experimental Range %
Carbon (C)79.2179.21 ± 0.4
Hydrogen (H)7.607.60 ± 0.4
Nitrogen (N)13.2013.20 ± 0.4

The expected experimental range accounts for the typical instrumental tolerance of ±0.4%.

Satisfactory elemental analysis results, where the experimental values fall within the accepted tolerance of the theoretical values, provide strong evidence for the successful synthesis and purification of the target compound. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, topography, and crystalline nature of solid materials.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of a sample. For a crystalline organic compound like this compound, SEM images would reveal the shape, size, and surface features of the crystals. The appearance of well-defined crystalline structures would be indicative of a high degree of purity. In research involving the incorporation of such molecules into composite materials, SEM can be used to study the dispersion and interfacial interactions. acs.org

Transmission Electron Microscopy (TEM)

TEM provides higher resolution images than SEM and can be used to observe the internal structure of materials, including crystal lattice fringes. nih.gov For a crystalline sample of this compound, TEM could potentially be used to identify crystal defects and confirm the crystalline nature of the material. However, organic molecules are often sensitive to the high-energy electron beam used in TEM, which can cause sample damage. nih.gov Therefore, low-dose imaging techniques are often required.

Table 4: Application of Electron Microscopy to this compound

TechniqueInformation ObtainedExpected Observations
SEMCrystal morphology, size, and surface topographyWell-defined crystalline structures (e.g., needles, plates)
TEMInternal crystal structure, lattice fringes, defectsOrdered lattice planes, potential for identifying dislocations or stacking faults

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. queensu.ca XPS is particularly valuable for analyzing the surface of thin films or modified surfaces. thermofisher.comthermofisher.com

For this compound, XPS can be used to confirm the presence of carbon, nitrogen, and any other elements on the surface of a material to which it is adsorbed or chemically bonded. The high-resolution spectra of the C 1s and N 1s regions can provide information about the chemical environment of these atoms. For instance, the N 1s spectrum would be expected to show a peak corresponding to the amine (-NH₂) functional groups. Studies on aniline (B41778), a related aromatic amine, have shown how XPS can be used to investigate its interaction with surfaces. researchgate.net

Table 5: Expected XPS Binding Energies for this compound

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
CarbonC 1s~284.8C-C/C-H in aromatic rings and methylene bridge
~286.0C-N bonds
NitrogenN 1s~399.5-NH₂ (amine) groups

These binding energies are approximate and can be influenced by the specific chemical environment and any surface charging effects.

XPS is a powerful tool for confirming the successful functionalization of surfaces with this compound in materials science applications. thermofisher.com

Academic Applications and Emerging Research Directions

Applications in Materials Science

The bifunctional nature of 3-((2-Aminophenyl)methyl)-p-toluidine, possessing two reactive amine sites, positions it as a promising monomer for the synthesis of advanced polymers and as a ligand for the creation of functional nanomaterials. Its structural characteristics suggest potential for creating materials with unique thermal, mechanical, and electronic properties.

As Precursors for Advanced Polymer Architectures

The presence of two primary amine groups allows this compound to act as a diamine monomer in polycondensation reactions. This functionality is key to the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The non-linear and asymmetric structure of the diamine could lead to the formation of amorphous polymers with improved solubility and processability compared to their counterparts derived from more rigid, linear diamines. The incorporation of the methylene (B1212753) bridge can also impart a degree of flexibility to the polymer backbone, potentially enhancing properties like toughness and film-forming capabilities.

Table 1: Potential Polymer Architectures from this compound

Polymer Type Co-monomer Potential Properties
Polyamide Terephthaloyl chloride High thermal stability, good mechanical strength, improved solubility in organic solvents.

Note: The properties listed are hypothetical and based on the expected contributions of the diamine's structure to the respective polymer backbones. Further empirical research is required for validation.

Development of Functional Nanomaterials and Composites

The amine groups in this compound can serve as effective coordinating sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The flexibility of the molecule could lead to the formation of novel network topologies with interesting porosity and guest-hosting capabilities.

Furthermore, the aromatic rings and amine functionalities can interact with the surfaces of various nanoparticles (e.g., gold, silica (B1680970), carbon nanotubes) through covalent or non-covalent interactions. This allows for the surface modification of nanomaterials to improve their dispersion in polymer matrices, leading to the development of advanced nanocomposites with enhanced mechanical, thermal, or electrical properties.

Integration into Organic Electronic Devices and Components

Aromatic amines are a well-established class of materials for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-rich nature of the amino groups and the aromatic rings in this compound suggests its potential as a hole-transporting material.

The non-planar structure of the molecule could help in preventing crystallization in thin films, which is a desirable characteristic for maintaining the long-term stability and performance of organic electronic devices. Research in this area would involve the synthesis of derivatives of this compound and the evaluation of their electrochemical properties, such as ionization potential and hole mobility, to assess their suitability for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role in Dye and Pigment Chemistry

The structural features of this compound make it an interesting platform for the development of new colorants. The two primary amine groups are ideal for diazotization and subsequent coupling reactions, which are the cornerstone of azo dye synthesis.

Development of Novel Chromophores and Colorants

By diazotizing one or both of the amine groups of this compound and coupling them with various aromatic coupling components (e.g., phenols, naphthols, anilines), a wide range of novel azo dyes can be synthesized. The resulting dyes could exhibit a broad spectrum of colors, from yellow and orange to red and brown, depending on the electronic nature of the coupling component.

The presence of two potential sites for azo coupling allows for the creation of both mono-azo and bis-azo dyes. Bis-azo dyes, in particular, are known for their high molar extinction coefficients and deep colors. The specific substitution pattern of the parent diamine could influence the final color and fastness properties of the resulting dyes.

Table 2: Hypothetical Azo Dyes from this compound

Dye Type Coupling Component Predicted Color Potential Application
Mono-azo Phenol Yellow-Orange Textile dyeing, inks

Note: The predicted colors are based on general principles of color chemistry for azo dyes. Actual shades would depend on the specific reaction conditions and the full molecular structure.

Investigation of Colorimetric Properties and Mechanisms

The dyes derived from this compound could exhibit interesting colorimetric properties, such as solvatochromism, where the color of the dye changes with the polarity of the solvent. This phenomenon arises from changes in the electronic distribution within the dye molecule in response to interactions with solvent molecules.

Investigating the solvatochromic behavior of these novel dyes could provide insights into the nature of their intramolecular charge transfer (ICT) characteristics. Such studies are valuable for the design of sensor materials that can detect changes in their environment through a colorimetric response. The flexible linkage in the parent diamine might lead to unique conformational effects on the chromophoric system, potentially resulting in novel sensing mechanisms. Further research would involve spectroscopic studies (UV-Vis) of the dyes in a range of solvents with varying polarities to quantify their solvatochromic shifts.

Mechanistic Studies of Biological Interactions (In Vitro)

The unique structural attributes of this compound, featuring both aminophenyl and p-toluidine (B81030) moieties, have prompted investigations into its biological activities. The following subsections detail the mechanistic insights gained from in vitro studies of this compound and its structural analogs.

Elucidation of Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition of this compound are limited, research on structurally related compounds provides valuable insights into its potential mechanisms. For instance, derivatives of p-toluidine have been shown to interact with various enzymes. The mode of inhibition is often elucidated through kinetic studies, which can determine whether the inhibitor is competitive, non-competitive, or follows a mixed-inhibition model.

In studies of similar molecules, such as benzylidenehydrazine (B8809509) derivatives, kinetic analysis via Lineweaver-Burk plots has been instrumental in defining the inhibition mechanism. For example, some derivatives have been identified as non-competitive inhibitors of α-amylase, indicating that they bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

The following table summarizes the enzyme inhibition data for some representative toluidine and aminophenyl derivatives, highlighting their potential as enzyme inhibitors.

Compound ClassTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Pyridazinobenzylpiperidine DerivativesMonoamine Oxidase-B (MAO-B)0.203 - >100.155 - 0.721Competitive mdpi.comresearchgate.net
Methoxy-substituted Tyramine DerivativesMushroom Tyrosinase0.000059 - 0.2310.093 - 2.3Mixed/Non-competitive mdpi.com
Benzylidenehydrazine Derivativesα-amylase116.19 - 600-Non-competitive nih.gov

Modulation of Protein Aggregation Processes (e.g., Amyloid-β)

Currently, there is a notable absence of specific research investigating the direct effects of this compound on the modulation of protein aggregation processes, such as the formation of Amyloid-β plaques associated with neurodegenerative diseases. This represents a significant area for future research, given the neuroprotective potential often associated with compounds capable of interfering with protein misfolding and aggregation.

Chemical Basis of Antimicrobial Activities

The antimicrobial properties of compounds related to this compound have been documented, suggesting a potential avenue for its application. The chemical basis for these activities often lies in the molecule's ability to interact with microbial cell membranes or essential enzymes. For example, Schiff base ligands derived from aminophenyl compounds have demonstrated significant antibacterial and antifungal activity. ekb.eg The imine group (-C=N-) in these compounds is often crucial for their biological activity.

Similarly, oxazolidine (B1195125) derivatives, which share some structural similarities, have been screened for antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. researchgate.net The mechanism is thought to involve the disruption of cell wall synthesis or the inhibition of essential metabolic pathways in the microorganisms.

The table below presents the antimicrobial screening results for a representative aminophenyl derivative against various microorganisms.

MicroorganismInhibition Zone (mm)
Bacillus lentus12
Micrococcus luteus14
Bacillus cereus11
Staphylococcus albus13
Escherichia coli10
Klebsiella aerogenes12
Salmonella paratyphi11
Proteus vulgaris13
Candida albicans15

Underlying Mechanisms of Anti-inflammatory and Anticancer Properties

The potential anti-inflammatory and anticancer properties of this compound can be inferred from studies on related structures. For instance, aminoguanidine (B1677879) derivatives have shown promising antiproliferative effects against various cancer cell lines. researchgate.net The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Oxazolidine derivatives have also been noted for their anti-inflammatory and anti-tumor activities. researchgate.net The underlying mechanisms may include the modulation of inflammatory mediators or the inhibition of enzymes involved in the inflammatory cascade.

Environmental Chemistry Applications

The presence of aromatic amine structures in this compound suggests potential applications in environmental remediation, particularly in the removal of contaminants from water.

Adsorption and Separation Technologies for Contaminant Removal

Compounds containing amino groups, such as toluidines, have the potential to be used in adsorption and separation technologies. These functional groups can act as binding sites for heavy metal ions and organic pollutants through processes like chelation and electrostatic interactions. While specific studies on the use of this compound for contaminant removal are not yet available, the known properties of related compounds like o-toluidine (B26562) provide a basis for this potential application. epa.govnih.gov The development of materials functionalized with this or similar compounds could lead to effective adsorbents for environmental cleanup.

Understanding Bioremediation and Degradation Pathways

A comprehensive search of scientific databases yields no specific studies on the bioremediation or microbial degradation of this compound. Research into the environmental breakdown of aromatic amines is a significant field; however, this specific compound has not been the subject of such investigation. Typically, studies in this area would involve:

Isolation and identification of microbial strains capable of utilizing the compound as a source of carbon, nitrogen, or energy.

Elucidation of the metabolic pathways , including the identification of key enzymes and intermediate metabolites.

Assessment of factors influencing degradation rates , such as pH, temperature, and the presence of other nutrients.

Without such fundamental research, any discussion of the degradation pathways of this compound would be purely speculative and not grounded in scientific evidence.

Future Research Opportunities and Interdisciplinary Potentials

The lack of existing data on this compound means that the field is wide open for foundational research. Future research opportunities would logically begin with the very topics for which information is currently absent.

Key areas for future investigation would include:

Biodegradation Studies: A primary research direction would be to investigate its susceptibility to microbial degradation. This would involve screening for microorganisms from contaminated environments that can break down the compound.

Synthesis and Derivative Exploration: Research could explore the synthesis of derivatives of this compound to investigate structure-activity relationships, which might lead to the development of novel materials, dyes, or polymers.

Chemical and Material Science Applications: The structure of the molecule, containing multiple amine groups and aromatic rings, suggests potential for applications in polymer science, as a building block for polyamides or polyimides, or in coordination chemistry as a ligand for metal complexes.

Interdisciplinary collaboration would be essential for exploring these avenues. For instance, environmental microbiologists could work with analytical chemists to unravel degradation pathways. Organic chemists could collaborate with material scientists to develop new polymers. However, these potentials remain theoretical until initial, exploratory research is conducted and published.

Q & A

Q. What are the standard synthetic routes for 3-((2-Aminophenyl)methyl)-p-toluidine, and how can reaction efficiency be optimized?

The compound can be synthesized via condensation reactions between p-toluidine derivatives and 2-aminobenzyl precursors. For example, analogous procedures involve refluxing aldehydes with aromatic diamines in ethanol, followed by crystallization for purification . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux conditions), and stoichiometric ratios. Catalytic methods, such as iodine-mediated coupling (used in related arylthioindole syntheses), may enhance yields . Monitoring via TLC and optimizing workup steps (e.g., aqueous extraction for byproduct removal) are critical.

Q. How is the purity of this compound assessed using spectroscopic methods?

Purity is confirmed via:

  • Melting Point Analysis : Sharp melting points (e.g., 214–216°C for similar compounds) indicate high crystallinity .
  • NMR Spectroscopy : Aromatic proton signals (δ 6.48–7.10 ppm) and methyl group singlets (δ ~2.26 ppm) validate structure .
  • IR Spectroscopy : Peaks for NH₂ (~3400 cm⁻¹) and C=O (if present, ~1635 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI–MS ([M+H]+) provides molecular weight verification (e.g., m/z 418.2 for analogous ureido derivatives) .

Q. What safety protocols are essential when handling this compound?

p-Toluidine derivatives are confirmed animal carcinogens with potential genetic toxicity . Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact. Waste must be neutralized (e.g., with acetic acid) and disposed as hazardous chemical waste. Regular monitoring of airborne concentrations is recommended.

Advanced Research Questions

Q. How can researchers address low solubility issues during NMR characterization of aromatic amine derivatives like this compound?

Low solubility in common deuterated solvents (e.g., CDCl₃) can hinder NMR analysis. Strategies include:

  • Using polar aprotic solvents like DMSO-d₆ or DMF-d₇.
  • Derivatization (e.g., acetylation of NH₂ groups to improve solubility) .
  • Sonication or gentle heating to dissolve crystalline aggregates .

Q. What strategies are effective in resolving conflicting spectroscopic data for structural confirmation?

Cross-validation with multiple techniques is key:

  • X-ray Crystallography : ORTEP diagrams (as in ) provide unambiguous confirmation of stereochemistry and hydrogen bonding .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or IR vibrational modes for comparison with experimental data .

Q. How does the electronic effect of the methyl group in p-toluidine influence regioselectivity in further functionalization?

The methyl group in p-toluidine exhibits hyperconjugative electron donation, increasing electron density at the para position. This directs electrophilic substitution (e.g., iodination or nitration) to the ortho position relative to the amine. Mechanistic studies using Co(I) catalysts (as in ) can elucidate these effects in cross-coupling reactions .

Q. What biological activity insights can be inferred from volatile organic compounds (VOCs) associated with this compound derivatives?

VOCs like quinoline-3-carbonitrile (found in elicitor compositions) suggest potential bioactivity in signaling or antimicrobial roles . Bioassays (e.g., MIC testing against pathogens) and molecular docking studies can link structural features (e.g., planar aromatic systems) to target interactions.

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